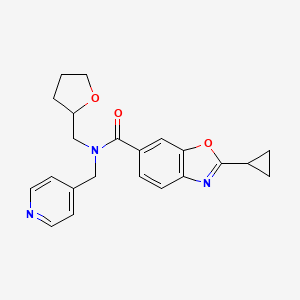![molecular formula C21H31N3O3S2 B6133428 1-[2-Methoxy-4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6133428.png)
1-[2-Methoxy-4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methoxy-4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound featuring a thiazole ring, a thiomorpholine ring, and a phenoxy group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methoxy-4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methyl-1,3-thiazole with appropriate aldehydes and amines under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction involving 2-methoxy-4-chlorophenol and a suitable nucleophile.
Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized by reacting morpholine with sulfur-containing reagents.
Final Coupling: The final compound is obtained by coupling the thiazole, phenoxy, and thiomorpholine intermediates under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Types of Reactions:
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
1-[2-Methoxy-4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It may serve as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the thiazole and thiomorpholine rings.
Thiazole Derivatives: Compounds like 2-methyl-1,3-thiazole have similar thiazole rings but different substituents.
Uniqueness: 1-[2-Methoxy-4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to its combination of a thiazole ring, a thiomorpholine ring, and a phenoxy group, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-[2-methoxy-4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3S2/c1-16-22-18(15-29-16)12-23(2)11-17-4-5-20(21(10-17)26-3)27-14-19(25)13-24-6-8-28-9-7-24/h4-5,10,15,19,25H,6-9,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAQMOGESQNACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)CC2=CC(=C(C=C2)OCC(CN3CCSCC3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6133346.png)
![5-(4-fluorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6133358.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6133364.png)
![1-[3-[(1-Benzothiophen-2-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6133367.png)
![(2,4-dimethoxyphenyl)[1-(2-methylbenzyl)-3-piperidinyl]methanone](/img/structure/B6133373.png)
![N-(oxolan-2-ylmethyl)-3-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]propanamide](/img/structure/B6133380.png)

![(3,4-dimethoxyphenyl){1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6133390.png)
![N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6133394.png)
![2-[2-({[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6133402.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B6133410.png)
![2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B6133416.png)

amino]-1-(2-thienyl)ethanone oxime](/img/structure/B6133438.png)
